Benzene, 1-bromo-3-(phenylsulfonyl)-
Overview
Description
“Benzene, 1-bromo-3-(phenylsulfonyl)-” is a chemical compound with the molecular formula C13H11BrO2S . It belongs to the category of halides . The compound is used in life science research and is considered a chemical building block .
Synthesis Analysis
While specific studies directly addressing “Benzene, 1-bromo-3-(phenylsulfonyl)-” synthesis are limited, similar sulfone compounds have been synthesized through reactions involving bromo-substituted precursors and sulfonyl groups. For instance, bromoethylsulfonium salts have been shown to react with aminoalcohols, leading to the formation of various heterocyclic compounds.Molecular Structure Analysis
The molecular structure of “Benzene, 1-bromo-3-(phenylsulfonyl)-” is represented by the linear formula C13H11BrO2S . The molecular weight of the compound is 311.199 .Chemical Reactions Analysis
The reactivity of bromo-substituted sulfones like “Benzene, 1-bromo-3-(phenylsulfonyl)-” allows for a wide range of chemical transformations. For example, the reaction of bromoethylsulfonium salt with aminoalcohols or amino thiols has been used to synthesize various 1,4-heterocyclic compounds.Physical and Chemical Properties Analysis
As a derivative of benzene, “Benzene, 1-bromo-3-(phenylsulfonyl)-” is likely to share similar physical and chemical properties with benzene. Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .Mechanism of Action
“Benzene, 1-bromo-3-(phenylsulfonyl)-” likely undergoes electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJFYKYKLBOEFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348822 | |
Record name | benzene, 1-bromo-3-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114660-03-6 | |
Record name | benzene, 1-bromo-3-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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